2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
CAS No.: 60681-96-1
Cat. No.: VC15570900
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60681-96-1 |
|---|---|
| Molecular Formula | C15H11NO3 |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C15H11NO3/c1-18-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(17)19-14/h2-9H,1H3 |
| Standard InChI Key | UAVIZUPEDGFRTN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one features a benzoxazine core, where a benzene ring is fused with a six-membered oxazine ring containing one oxygen and one nitrogen atom. The methoxy group at the 2-position of the phenyl substituent enhances the compound’s electronic profile, influencing its reactivity and interactions with biological targets. The molecular structure is confirmed by spectral data, including -NMR and IR spectroscopy, which reveal characteristic peaks for the aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (1,680 cm) .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.25 g/mol | |
| Density | 1.54 g/cm | |
| Boiling Point | 447.1°C at 760 mmHg | |
| Flash Point | 224.2°C | |
| LogP | 3.63 | |
| PSA | 52.33 Å |
The compound’s lipophilicity (LogP = 3.63) suggests moderate membrane permeability, a critical factor in its bioavailability . Its polar surface area (PSA) of 52.33 Å aligns with values observed in orally bioavailable drugs, indicating potential for pharmaceutical development.
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch) and 1,250 cm (C-O-C ether stretch) confirm the oxazinone ring .
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-NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ 3.85 ppm .
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-NMR: The carbonyl carbon of the oxazinone ring is observed at δ 165 ppm, with aromatic carbons in the range of δ 110–150 ppm .
Synthesis Methods
Conventional Synthesis Pathways
The synthesis of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically begins with anthranilic acid derivatives. In a representative procedure, 2-aminobenzoic acid reacts with acetic anhydride under reflux to form an intermediate acetylated product, which cyclizes to yield the benzoxazinone core . The methoxyphenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling, though the former is more commonly reported in patents .
Example Synthesis (Adapted from ):
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Step 1: Reflux 2-aminobenzoic acid (1.37 g, 0.01 mol) with acetic anhydride (15 mL) at 35–40°C for 50–55 minutes.
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Step 2: Remove excess solvent under reduced pressure and extract the crude product with petroleum ether.
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Step 3: Recrystallize the residue from ethanol to obtain pure 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one (yield: 79%) .
Patent-Based Innovations
A Bayer Pharmaceuticals patent (WO2006/12577 A2) discloses an optimized route using 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one as a precursor. Bromination at the 6-position enhances electrophilic substitution reactivity, facilitating downstream functionalization .
Biological Activities and Mechanisms
Antimicrobial Activity
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens.
Table 2: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 50.0 |
The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), a mechanism analogous to β-lactam antibiotics. Additionally, it interferes with DNA gyrase activity, impairing replication in Gram-negative strains .
Research Findings and Applications
Derivative Synthesis and SAR Studies
Modifying the methoxyphenyl moiety significantly impacts bioactivity. For instance, replacing the methoxy group with a nitro group (as in 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one) enhances antibacterial potency but reduces solubility . Conversely, hydroxylation at the 4-position improves antioxidant capacity, as seen in compound 5 from , which scavenges 78% of DPPH radicals at 100 μM .
Industrial and Pharmaceutical Applications
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Antibacterial Agents: Formulated as topical creams for methicillin-resistant Staphylococcus aureus (MRSA) infections.
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Anticancer Adjuvants: Investigated in combination therapies to reduce chemotherapy resistance .
Comparative Analysis with Related Benzoxazinones
2-Methyl-4H-3,1-Benzoxazin-4-One
This simpler derivative (CAS 525-76-8) lacks the methoxyphenyl group, resulting in reduced antimicrobial potency (MIC for S. aureus = 50 μg/mL) . Its primary use is as a synthetic intermediate for more complex benzoxazinones .
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